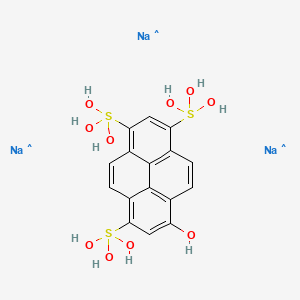

8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt is a highly water-soluble fluorescent dye. It is commonly used in various scientific research applications due to its unique properties, such as high fluorescence and pH sensitivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt typically involves the sulfonation of pyrene.

Industrial Production Methods

Industrial production of this compound involves large-scale sulfonation reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a sulfonation reactor, followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives of the compound .

Scientific Research Applications

pH Sensing

HPTS is widely recognized for its role as a fluorescent pH indicator. It has a pKa of approximately 6.4, making it suitable for detecting pH changes in slightly acidic environments. The compound exhibits a significant fluorescence response to variations in pH, which can be utilized in both in vitro and in vivo studies.

- Case Study : In a study on intracellular pH monitoring, HPTS was employed for real-time imaging of pH changes within live cells. The fluorescence intensity was shown to correlate with pH levels, demonstrating its effectiveness as a cellular pH indicator .

Biological Imaging

Due to its cell-impermeable nature and high solubility, HPTS is used extensively in biological imaging applications. It allows researchers to visualize cellular processes without interfering with the cell membrane.

- Application Example : HPTS has been utilized in fluorescence lifetime imaging microscopy (FLIM) to assess intracellular environments. This technique provides insights into cellular metabolism and the microenvironment surrounding organelles .

Environmental Monitoring

The compound's sensitivity to pH changes also extends to environmental applications, particularly in monitoring water quality and pollutant levels.

- Research Findings : HPTS has been incorporated into sensor technologies for detecting carbon dioxide levels in water bodies. Its fluorescence properties enable the detection of dissolved gases, contributing to environmental assessments .

Fluorescent Materials

HPTS has been integrated into various materials to enhance their fluorescent properties. Its incorporation into polymers and films allows for the development of advanced sensing devices.

- Example : Extruded fluorescent plastic films containing HPTS are used for detecting gaseous and dissolved carbon dioxide. These films exhibit high sensitivity and specificity due to the dye's unique fluorescence characteristics .

Layered Double Hydroxides

Recent studies have explored the co-intercalation of HPTS with octanesulfonate into layered double hydroxides (LDHs). This method enhances the luminescent properties of LDHs, allowing for tunable fluorescence based on external conditions such as pH and concentration.

- Findings : Research demonstrated that varying the content of HPTS within LDHs can lead to controllable dual fluorescence emissions, which could have applications in optoelectronics and sensors .

Dyes and Indicators

The dye's application extends into industrial settings where it serves as a colorimetric indicator for various chemical processes.

- Usage : HPTS is utilized in formulations where visual indicators are necessary for monitoring reactions or processes involving changes in acidity or basicity .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Scientific Research | Intracellular pH monitoring | Real-time imaging capability |

| Biological Imaging | Fluorescence lifetime imaging | Non-invasive visualization |

| Environmental Monitoring | Water quality assessment | Sensitive detection of pollutants |

| Material Science | Fluorescent films for CO2 detection | Enhanced sensitivity |

| Industrial Applications | Dyes and colorimetric indicators | Visual monitoring of chemical processes |

Mechanism of Action

The mechanism of action of 8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt involves its ability to fluoresce under specific conditions. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The presence of sulfonic acid groups enhances its water solubility and pH sensitivity, allowing it to be used in various aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Pyranine: Another fluorescent dye with similar properties.

Solvent Green 7: A dye used in similar applications but with different chemical properties

Uniqueness

8-Hydroxypyrene-1,3,6-trisulfonicacidtrisodiumsalt is unique due to its high water solubility, strong fluorescence, and pH sensitivity. These properties make it particularly useful in applications where other dyes may not be suitable .

Biological Activity

8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) is a fluorescent compound widely used in biochemical assays due to its unique properties. This article explores its biological activity, mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C16H10Na3O10S3

- Molecular Weight : 363.39 g/mol

- CAS Number : 6358-69-6

- pKa : 6.4 (indicating it is a suitable pH indicator for slightly acidic environments)

HPTS is primarily utilized as a cell-impermeable fluorescent pH indicator . Its fluorescence is sensitive to pH changes, making it advantageous for monitoring intracellular environments. The mechanism involves the protonation and deprotonation of the hydroxyl group on the pyrene ring, which alters its fluorescence characteristics.

Biological Activity

-

Fluorescence Properties :

- Exhibits strong fluorescence in the presence of lipases and esterases, facilitating the measurement of enzyme activity.

- The increase in fluorescence upon enzymatic action allows for real-time monitoring of lipid metabolism.

-

Cellular Effects :

- HPTS is used to study cellular processes such as pH changes during metabolic activities.

- Its role as a substrate for various enzymes highlights its importance in metabolic assays.

Applications in Research

HPTS has diverse applications across multiple fields:

- Biochemistry : Used as a fluorogenic substrate for detecting lipase and esterase activity.

- Cell Biology : Employed in studies involving cellular imaging and tracking due to its high water solubility and fluorescence.

- Environmental Science : Utilized in assessing lipid digestion and metabolism in aquatic organisms.

Case Studies

Several studies have demonstrated the utility of HPTS in various biological contexts:

-

Monitoring Lipase Activity :

A study by Zhang et al. (2018) utilized HPTS to measure lipase activity in biological samples. The results indicated that HPTS could effectively differentiate between various lipase activities based on fluorescence intensity changes. -

Intracellular pH Measurement :

A research article published in Scientific Reports (2019) highlighted the use of HPTS for real-time monitoring of intracellular pH changes during cellular respiration. The study concluded that HPTS provides accurate readings of pH fluctuations within live cells. -

Biosensor Development :

A study by Wang et al. (2020) explored the incorporation of HPTS into biosensors for detecting lipid metabolism disorders. The biosensor demonstrated high sensitivity and specificity, showcasing HPTS's potential in clinical diagnostics.

Comparative Analysis with Similar Compounds

The following table compares HPTS with other similar fluorescent compounds:

| Compound Name | Fluorescence Properties | Primary Application |

|---|---|---|

| 8-Hydroxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (HPTS) | Strongly pH-sensitive; good for enzyme assays | Lipase activity detection |

| 8-Aminopyrene-1,3,6-trisulfonic Acid Trisodium Salt | Moderate fluorescence; less pH sensitivity | General fluorescent labeling |

| 6,8-Dihydroxy-1,3-pyrenedisulfonic Acid Disodium Salt | Good fluorescence; limited applications | Less specific than HPTS |

Properties

Molecular Formula |

C16H16Na3O10S3 |

|---|---|

Molecular Weight |

533.5 g/mol |

InChI |

InChI=1S/C16H16O10S3.3Na/c17-11-5-12(27(18,19)20)8-3-4-10-14(29(24,25)26)6-13(28(21,22)23)9-2-1-7(11)15(8)16(9)10;;;/h1-6,17-26H;;; |

InChI Key |

DNALCNRCFFPYCR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2S(O)(O)O)S(O)(O)O)C=CC4=C(C=C(C1=C43)O)S(O)(O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.